molecular formula C11H14O2 B1334277 2-[(2,6-Dimethylphenoxy)methyl]oxirane CAS No. 5296-34-4

2-[(2,6-Dimethylphenoxy)methyl]oxirane

Cat. No.: B1334277
CAS No.: 5296-34-4
M. Wt: 178.23 g/mol
InChI Key: VHWHISLSSKROOL-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylphenoxy)methyl]oxirane is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is also known by other names such as 2-(2,3-epoxy-propoxy)-m-xylene and 2,6-dimethylphenyl glycidyl ether . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a 2,6-dimethylphenoxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-[(2,6-Dimethylphenoxy)methyl]oxirane typically involves the reaction of 2,6-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring. The reaction conditions generally include:

    Temperature: 50-70°C

    Solvent: A polar aprotic solvent like dimethylformamide (DMF)

    Reaction Time: 4-6 hours

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-[(2,6-Dimethylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the oxirane ring can yield alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products. Common reagents include amines, thiols, and alcohols.

    Polymerization: The compound can undergo polymerization reactions to form epoxy resins, which are valuable in coatings and adhesives.

Scientific Research Applications

2-[(2,6-Dimethylphenoxy)methyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethylphenoxy)methyl]oxirane primarily involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify various molecular targets, including proteins and nucleic acids, by forming covalent bonds with nucleophilic sites on these molecules .

Comparison with Similar Compounds

2-[(2,6-Dimethylphenoxy)methyl]oxirane can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields.

Properties

IUPAC Name

2-[(2,6-dimethylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-4-3-5-9(2)11(8)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWHISLSSKROOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395904
Record name 2-[(2,6-dimethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5296-34-4
Record name 2-[(2,6-dimethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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